1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Overview
Description
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound that combines the structural features of cyclopropane, amino acids, and benzothiazole derivatives
Preparation Methods
The synthesis of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be approached through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a conformationally rigid analog of natural amino acids.
Plant Growth Regulation: Derivatives of 1-aminocyclopropanecarboxylic acid are known to act as plant growth regulators.
Peptidomimetics: The compound can be used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Mechanism of Action
The mechanism of action of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: This compound is a precursor to ethylene in plants and has applications in plant growth regulation.
Coronamic Acid: A conformationally rigid analog of natural amino acids with applications in medicinal chemistry.
Norcoronamic Acid: Another analog with similar applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of cyclopropane, amino acid, and benzothiazole structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUBFOQPVMTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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